6-Valine-tyrocidine A is a cyclic decapeptide antibiotic derived from the bacterium Bacillus brevis. This compound is a derivative of tyrocidine A, which exhibits significant bactericidal activity against various Gram-positive bacteria. The structural composition of 6-Valine-tyrocidine A includes the amino acid L-valine at the sixth position of the cyclic peptide, enhancing its biological properties compared to its parent compound, tyrocidine A.
Tyrocidine A and its derivatives, including 6-Valine-tyrocidine A, are produced by Bacillus brevis, specifically strain ATCC 8185. This organism synthesizes the antibiotic through a complex enzymatic pathway involving nonribosomal peptide synthetases, which facilitate the assembly of amino acids into cyclic structures without ribosomal involvement .
6-Valine-tyrocidine A belongs to the class of nonribosomal peptides, characterized by their synthesis via nonribosomal peptide synthetases rather than through ribosomal translation. This class of compounds is known for its diverse biological activities, particularly in antimicrobial applications.
The synthesis of 6-Valine-tyrocidine A can be achieved through several methods, primarily focusing on the enzymatic pathways utilized by Bacillus brevis. The biosynthetic pathway involves multiple modular enzymes that incorporate specific amino acids into the growing peptide chain.
The molecular structure of 6-Valine-tyrocidine A can be represented as a cyclic decapeptide with the following sequence:
The chemical reactivity of 6-Valine-tyrocidine A can be analyzed through its interactions with various biological targets. The primary reactions involve:
The mechanism by which 6-Valine-tyrocidine A exerts its effects involves binding to lipid membranes and altering their permeability, which is critical for its antimicrobial action.
The mechanism of action for 6-Valine-tyrocidine A primarily revolves around its ability to disrupt microbial cell membranes.
Studies indicate that modifications at specific positions within the peptide structure can significantly alter both stability and bioactivity .
6-Valine-tyrocidine A has several scientific uses:
The isolation of tyrocidine in 1939 by René Dubos from Bacillus brevis (ATCC 8185) marked the dawn of the antibiotic era. As the first commercially deployed antibiotic, tyrothricin—a mixture of tyrocidine (~78%) and gramicidin (~22%)—revolutionized infection management during pre-penicillin medicine [1] [3] [8]. Early biochemical studies revealed tyrocidine A as a cyclic decapeptide with a unique sequence incorporating both D- and L-amino acids: cyclo(D-Phe¹-L-Pro²-L-Phe³-D-Phe⁴-L-Asn⁵-L-Gln⁶-L-Tyr⁷-L-Val⁸-L-Orn⁹-L-Leu¹⁰) [1] [4]. This amphipathic structure, confirmed via X-ray crystallography (0.95 Å resolution), adopts a β-sheet dimer that embeds its hydrophobic face into lipid bilayers while exposing the hydrophilic surface to aqueous environments [5]. Unlike ribosomal peptides, tyrocidine's biosynthesis involves nonribosomal peptide synthetases (NRPSs), enabling the incorporation of non-proteinogenic amino acids like D-phenylalanine [3] [7]. Its mechanism targets membrane integrity, causing rapid bacteriolysis in Gram-positive pathogens by disrupting ion gradients [1] [5].
Year | Discovery | Significance |
---|---|---|
1939 | Isolation of tyrothricin by Dubos | First commercial antibiotic mixture |
1940s | Structural elucidation of tyrocidine variants | Identification of cyclic decapeptide scaffold |
1981 | Synthesis of 6-L-valine-tyrocidine A | Proof of SAR modifiability at position 6 |
2014 | X-ray crystal structure (0.95 Å) | Revealed dimeric β-sheet membrane interaction |
Naturally occurring tyrocidines (A–D) arise from the variable incorporation of aromatic amino acids during NRPS assembly in Bacillus brevis. The tyrocidine synthetase complex (TycA, TycB, TycC) exhibits substrate flexibility at modules 3, 4, and 7, leading to four primary isoforms [1] [3] [7]:
The 39.5-kb tyc operon encodes three NRPSs with 10 modules that activate, thiolate, and condense amino acids colinearly with the peptide sequence [3] [7]. Epimerization domains in modules 1 and 4 generate D-configured residues, while the terminal thioesterase domain catalyzes head-to-tail macrocyclization between D-Phe¹ and L-Leu¹⁰ [1] [7]. This biosynthetic plasticity allows minor variants like tryptocidine (Trp³/⁷) and phenycidine (Phe³/⁷) to coexist in natural extracts [3] [8]. All variants share conserved residues (D-Phe¹, L-Orn⁹, L-Leu¹⁰) critical for membrane binding and cyclization [5] [6].
Variant | Position 3 | Position 4 | Position 7 | Relative Abundance |
---|---|---|---|---|
Tyrocidine A | L-Phe | D-Phe | L-Tyr | ~45% |
Tyrocidine B | L-Trp | D-Phe | L-Tyr | ~30% |
Tyrocidine C | L-Trp | D-Trp | L-Tyr | ~15% |
Tyrocidine D | L-Trp | D-Trp | L-Trp | <10% |
6-L-Valine-tyrocidine A ([L-Val⁶]-TA) is a seminal synthetic analog designed to probe structure-activity relationships (SAR) in the tyrocidine scaffold. Synthesized via solid-phase peptide synthesis in 1981, it replaces the native L-glutamine (Gln⁶) with L-valine [6]. Biochemical characterization revealed:
This analog has become a pivotal tool in antimicrobial peptide engineering:
Residue at Position 6 | Antibacterial Activity (MIC vs. S. aureus) | Hemolytic Activity | Key Property Changes |
---|---|---|---|
L-Gln (wild-type) | 10 µM | High | Baseline membrane disruption |
L-Val | 12 µM | High | Unchanged efficacy; reduced RNA inhibition |
L-Asn | 8 µM | Moderate | Enhanced solubility |
L-Lys | >100 µM | Low | Loss of membrane penetration |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7